N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide

Description

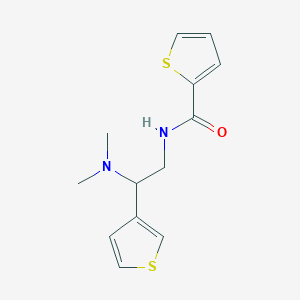

N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative with a complex substituent pattern. Its structure includes a thiophene-2-carboxamide core linked to a substituted ethyl chain featuring a dimethylamino group and a thiophen-3-yl moiety.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS2/c1-15(2)11(10-5-7-17-9-10)8-14-13(16)12-4-3-6-18-12/h3-7,9,11H,8H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDYMDRGMXJLNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC=CS1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide (CAS No. 946199-04-8) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₆N₂OS₂

- Molecular Weight : 280.4 g/mol

- Structure : The compound contains a thiophene ring, a dimethylamino group, and an amide functional group, which contribute to its biological properties.

Synthesis

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide typically involves the reaction of thiophene derivatives with appropriate amine precursors under controlled conditions. Various methods have been explored to optimize yield and purity, including:

- Formation of Intermediate Compounds : Utilizing activated esters or acid chlorides.

- Coupling Reactions : Reaction with 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine to form the desired amide.

Antioxidant Activity

Research indicates that compounds similar to N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide exhibit significant antioxidant properties. For example, derivatives of thiophene-2-carboxamide have shown inhibition rates up to 62% using the ABTS method compared to ascorbic acid as a standard .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various pathogenic bacteria. A comparative study demonstrated that derivatives showed higher activity against Gram-positive bacteria than Gram-negative strains. The results are summarized in the following table:

| Compound | Target Bacteria | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|---|

| 7b | Staphylococcus aureus | 20 | 83.3 |

| 7b | Bacillus subtilis | 20 | 82.6 |

| 7b | Pseudomonas aeruginosa | 19 | 86.9 |

| Ampicillin | E. coli | 25 | - |

These findings suggest that N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide and its derivatives may be promising candidates for developing new antibacterial agents .

The mechanism through which N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide exerts its biological effects may involve:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in bacterial metabolism.

- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate bacterial membranes, leading to cell lysis.

Case Studies and Research Findings

- Antioxidant Properties : A study highlighted that amino thiophene derivatives exhibited significant antioxidant activities, which were attributed to their ability to scavenge free radicals effectively .

- Antimicrobial Studies : Another research paper focused on the synthesis and evaluation of various thiophene derivatives, showing that modifications on the thiophene ring could enhance antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Molecular Docking Studies : Molecular docking analyses have been performed to predict interactions between N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide and various protein targets, revealing potential pathways for therapeutic applications .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs to N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide exhibit significant antimicrobial properties. For example, studies have shown that derivatives demonstrate activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .

Antioxidant Properties

The compound has been evaluated for its antioxidant activities. A study highlighted that thiophene derivatives can scavenge free radicals effectively, which may contribute to their potential in preventing oxidative stress-related diseases .

Cytotoxicity Against Cancer Cells

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide has shown promising results in cytotoxicity assays against various cancer cell lines. For instance, derivatives have been tested against human breast cancer cells, demonstrating selective cytotoxicity while sparing normal cells .

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films enhances charge transport properties, which is crucial for device performance .

Photovoltaic Applications

Recent studies have explored the use of thiophene derivatives in the development of efficient photovoltaic materials. The incorporation of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide into polymer blends has shown improved light absorption and charge separation efficiency .

Synthesis and Biological Evaluation

A comprehensive study focused on synthesizing various thiophene derivatives, including N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide, evaluated their biological activity through in vitro assays. Results indicated a strong correlation between structural modifications and biological efficacy, paving the way for developing new therapeutic agents .

Application in Organic Electronics

In a recent investigation, the compound was incorporated into a polymer matrix used for OLEDs. The resulting devices exhibited enhanced brightness and efficiency compared to traditional materials, highlighting its potential for commercial applications in display technologies .

Comparison with Similar Compounds

Thiophene carboxamides are a well-studied class of compounds due to their structural versatility and bioactivity. Below is a detailed comparison of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological activity.

Structural Analogues and Substituent Effects

Key Observations :

- Electronic Effects: The nitro group in is electron-withdrawing, which may decrease solubility in polar solvents, whereas the dimethylamino group in the target compound is electron-donating, enhancing solubility in acidic environments.

Physicochemical Properties

- Solubility: The cyano-substituted compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF) due to its planar structure. The target compound’s dimethylamino group likely improves aqueous solubility at physiological pH (via protonation) compared to or .

Crystallinity :

Q & A

Q. Yield Optimization :

- Catalyst Use : Employ Pd-C for hydrogenation steps (e.g., reducing nitro groups if present) .

- Temperature Control : Maintain reflux conditions (e.g., 80°C in acetonitrile) to enhance reaction efficiency .

- Solvent Selection : Polar solvents like THF or DMF improve solubility of intermediates .

How do structural modifications (e.g., substituent placement on thiophene rings) influence the compound's biological activity?

Q. Advanced Structure-Activity Relationship (SAR) :

- Thiophene Substitution : The orientation of substituents on thiophene rings affects intermolecular interactions. For example, para-substituted thiophenes exhibit stronger hydrogen bonding with biological targets compared to ortho-substituted analogs .

- Dimethylamino Group : Enhances solubility and may facilitate interactions with charged residues in enzyme active sites (e.g., kinases or GPCRs) .

- Conformational Rigidity : Intramolecular hydrogen bonds (e.g., N–H⋯O) can lock the molecule into bioactive conformations, as seen in structurally related carboxamides .

Data Contradictions :

Conflicting bioassay results may arise from minor structural variations. For instance, ortho-substituted derivatives may show reduced activity due to steric hindrance, while meta-substituted analogs retain potency .

What analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Q. Core Characterization Methods :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of thiophene protons (δ 6.8–7.5 ppm) and carboxamide carbonyl signals (δ ~165 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z calculated for C₁₄H₁₇N₂OS₂: 309.07) .

- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 8–15° for thiophene-phenyl interactions), critical for understanding packing and reactivity .

Q. Addressing Discrepancies :

- Impurity Identification : Use HPLC-MS to detect byproducts (e.g., unreacted amine or hydrolysis products).

- Dynamic NMR : Resolve rotational isomers caused by restricted amide bond rotation .

How does the compound interact with biological targets (e.g., enzymes or receptors), and what experimental assays validate these interactions?

Q. Mechanistic Insights :

- Target Engagement : The dimethylamino group may act as a hydrogen bond donor/acceptor in binding pockets, as seen in similar carboxamides modulating apoptosis pathways .

- Enzyme Inhibition : Thiophene derivatives often inhibit cytochrome P450 or kinases; use fluorogenic assays or Western blotting to quantify IC₅₀ values .

Q. Advanced Assays :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) with purified proteins.

- Molecular Dynamics (MD) Simulations : Predict binding modes and stability of ligand-target complexes .

What strategies mitigate challenges in crystallizing this compound for structural studies?

Q. Crystallization Troubleshooting :

- Solvent Screening : Use mixed solvents (e.g., ethanol/water) to optimize crystal growth .

- Temperature Gradients : Slow cooling from 50°C to 4°C enhances crystal quality .

- Additives : Introduce small molecules (e.g., triethylamine) to stabilize intermolecular interactions .

Q. Common Pitfalls :

- Polymorphism : Multiple crystal forms may arise; use differential scanning calorimetry (DSC) to identify stable polymorphs .

How do electronic properties (e.g., HOMO/LUMO levels) of the compound influence its utility in materials science?

Q. Advanced Material Applications :

- Conductivity : The thiophene ring's π-conjugation system lowers bandgap energy (~3.2 eV), making it suitable for organic semiconductors .

- Optoelectronic Tuning : Substituents like dimethylamino groups alter electron-donating capacity, measured via cyclic voltammetry .

Q. Experimental Validation :

- UV-Vis Spectroscopy : Determine λmax shifts in different solvents (e.g., bathochromic shifts in DMF indicate extended conjugation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.